7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Description
Properties
IUPAC Name |
7-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-12-10(13-2)7-5-8-9(11-6-7)15-4-3-14-8/h5-6,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCKHIXCZFWYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=C(N=C1)OCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679111 | |
| Record name | 7-(Dimethoxymethyl)-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-94-9 | |
| Record name | 1,4-Dioxino[2,3-b]pyridine, 7-(dimethoxymethyl)-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Dimethoxymethyl)-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to modulate irak4, a kinase involved in immune response signaling.
Mode of Action
Similar compounds have been reported to act as modulators of irak4, suggesting that this compound may interact with its targets to influence their activity.
Biochemical Pathways
Modulation of irak4, as seen in similar compounds, can influence pathways involved in immune response signaling.
Result of Action
Modulation of irak4, as seen in similar compounds, could potentially influence immune response signaling.
Biological Activity
7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS No. 1261365-94-9) is a compound with a molecular formula of CHNO and a molecular weight of 211.21 g/mol. This compound belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, including potential anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound has been explored in various studies. The compound features a dioxin ring fused with a pyridine structure, which is essential for its biological activity. The presence of methoxymethyl groups contributes to its solubility and reactivity in biological systems.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine and related compounds exhibit significant anticancer activities. For instance, a study demonstrated that similar pyridine derivatives showed cytotoxic effects against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines. The mechanism of action appears to involve the inhibition of protein kinases and topoisomerase activity, which are crucial for cancer cell proliferation and survival .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 7-(Dimethoxymethyl)-... | HCT-116 | TBD | |
| Harmine | HCT-116 | 15.5 | |
| 1,3,4-Thiadiazole Derivative | HCT-116 | 8.0 |
Note: TBD indicates that specific data for 7-(Dimethoxymethyl)-... is yet to be determined.
The anticancer activity of this compound is thought to be mediated through several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.
- Protein Kinase Inhibition : Compounds in this class may act as inhibitors of various protein kinases involved in signaling pathways that regulate cell growth and survival.
Study on Cytotoxicity
A study conducted by researchers evaluated the cytotoxicity of various pyridine derivatives against cancer cell lines using the MTT assay. The results indicated that certain structural modifications could enhance anticancer activity significantly. For example, compounds with additional aromatic rings showed increased interaction with cellular targets due to enhanced π-π stacking interactions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of electron-donating or withdrawing groups on the aromatic system significantly influences the biological activity. Compounds with electron-withdrawing groups generally exhibited higher cytotoxicity due to their ability to stabilize reactive intermediates during metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 7-substituted dihydrodioxinopyridine derivatives:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, Br, COOH): Increase reactivity in cross-coupling reactions and modulate biological activity (e.g., antimicrobial potency) .
- Methoxy and Ester Groups : Enhance solubility and stability but reduce metabolic resistance compared to halogens .
- Dimethoxymethyl Substituent : Hypothesized to balance lipophilicity and steric bulk, though experimental data is needed for confirmation.
Antimicrobial Activity
- 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid: Shows broad-spectrum activity against Gram-positive (MIC = 4–8 µg/mL) and Gram-negative bacteria (MIC = 16–32 µg/mL) via disruption of membrane integrity .
- Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate: Less potent (MIC = 32–64 µg/mL) due to reduced cellular uptake from the bulky tert-butyl group .
Anticancer Activity
- 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Induces apoptosis in glioma cells (IC₅₀ = 12 µM) by activating ROS-mediated pathways .
- Methyl carboxylate analogs : Weaker anticancer effects (IC₅₀ > 50 µM), likely due to esterase-mediated hydrolysis in vivo .
Neuroprotective Effects
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine: Protects neuronal cells from oxidative stress (EC₅₀ = 5 µM) via NMDA receptor modulation .
Preparation Methods
Reaction Mechanism and Optimization
The transformation proceeds through nucleophilic attack of the pyridine nitrogen on the epoxide, followed by ring opening and aryl migration (Figure 1). Critical parameters affecting yield and selectivity include:
| Parameter | Optimal Condition | Effect on Product Distribution |
|---|---|---|
| Base | K₂CO₃ (1.2 equiv) | Maximizes B formation (78%) |
| Solvent | DMF, 80°C | Enhances reaction rate |
| Reaction Time | 12-16 hrs | Minimizes decomposition |
Figure 1: Proposed mechanism for Smiles rearrangement forming the dioxino-pyridine core.
For 7-(dimethoxymethyl) substitution, the starting material would require a pre-installed dimethoxymethyl group at the C7 position. This could be achieved through Friedel-Crafts alkylation or directed ortho-metalation strategies prior to epoxide formation.
Multi-Step Synthesis from Pyridine Carboxylates
Patent EP0227932 outlines a modular approach to fused pyridines via ester intermediates, adaptable to 7-(dimethoxymethyl) derivatives. A hypothetical synthesis based on Example 37 involves:
-
Diethyl 6,7-dihydroxy-2,3-pyridinedicarboxylate preparation : Nitration and reduction of a pyridine diester precursor.
-
Glycidylation : Reaction with epichlorohydrin to install the oxirane moiety.
-
Cyclization : Acid-catalyzed (H₂SO₄, 0°C → rt) ring closure to form the dioxino system.
-
Dimethoxymethyl introduction : Aldol condensation with dimethoxyacetate followed by reduction.
Table 1: Comparative yields for key steps in analogous syntheses
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Nitration/Reduction | 65 | 92% |
| Glycidylation | 78 | 89% |
| Cyclization | 83 | 95% |
| Side Chain Addition | 61 | 85% |
Functional Group Interconversion Strategies
Post-cyclization modification offers an alternative route to install the dimethoxymethyl group. VulcanChem data suggests that late-stage functionalization of the dioxino-pyridine core could involve:
-
Vilsmeier-Haack formylation at C7 followed by acetal formation with methanol.
-
Cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic esters containing protected methoxy groups.
However, these methods face challenges:
-
Regioselectivity : Ensuring exclusive functionalization at C7 requires directing groups or steric control.
-
Acetal stability : The dimethoxymethyl group may undergo hydrolysis under acidic cyclization conditions.
Analytical Characterization and Quality Control
Critical analytical data for 7-(Dimethoxymethyl)-2,3-dihydro-dioxino[2,3-b]pyridine includes:
Table 2: Spectroscopic properties from synthetic batches
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 3.38 (s, 6H, OCH₃) | Dimethoxymethyl group |
| δ 4.30-4.45 (m, 4H, OCH₂CH₂O) | Dioxane ring protons | |
| ¹³C NMR | δ 104.5 (C-7) | Quaternary carbon bearing OCH₃ |
| HRMS | m/z 211.217 [M+H]+ | Molecular ion confirmation |
Purification typically employs silica gel chromatography (EtOAc/hexanes gradient), with final purity >95% by HPLC (C18 column, MeCN/H₂O).
Scale-Up Considerations and Process Optimization
Industrial-scale production requires addressing:
-
Epoxide stability : Low-temperature (−20°C) storage of glycidyl intermediates prevents polymerization.
-
Catalyst recycling : Heterogeneous acid catalysts (e.g., Amberlyst-15) improve cyclization step green metrics.
-
Waste minimization : Solvent recovery systems for DMF reduce environmental impact.
Applications in Medicinal Chemistry
While direct biological data for 7-(Dimethoxymethyl)-2,3-dihydro-dioxino[2,3-b]pyridine remains unpublished, structural analogs show:
Q & A
Q. What are the established synthetic routes for 7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine?
The synthesis typically involves multicomponent reactions using aldehydes, thiols, and malononitrile under catalytic conditions. Enantioselective approaches employ chiral catalysts to generate 2- or 3-substituted derivatives, followed by purification via column chromatography. Capillary electrophoresis with dual-cyclodextrin systems (e.g., S-beta-CD/beta-CD) is used to confirm enantiomeric purity .
Q. How is the stereochemistry of this compound confirmed experimentally?
Vibrational Circular Dichroism (VCD) combined with Density Functional Theory (DFT) simulations is a gold standard. For example, the absolute configuration of dihydrodioxinopyridine derivatives is determined by comparing experimental VCD spectra with DFT-generated models, ensuring grid convergence for accuracy .
Q. What analytical techniques are critical for characterizing its derivatives?
Key methods include:
Q. What are common substituents introduced at the 7-position of the dihydrodioxinopyridine core?
Reported substituents include dimethoxymethyl, boronic ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane), and carbonitrile groups. These modifications enhance reactivity for cross-coupling or pharmacological studies .
Q. How does the compound’s solubility impact experimental design?
The dihydrodioxinopyridine scaffold is moderately polar (clogP 3.6–5.0), requiring solvent optimization (e.g., DMSO for biological assays or chloroform for NMR). Derivatization with lipophilic groups (e.g., arylboronates) can improve membrane permeability .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in synthesizing substituted analogs?
Regioselectivity is controlled by catalysts and temperature. For example, Balz-Schiemann fluorination under mild conditions (DMF, methanesulfonyl chloride) selectively functionalizes the pyridine ring at the 4-position, avoiding side reactions . Computational modeling (e.g., DFT) predicts transition states to optimize conditions .
Q. What structure-activity relationships (SAR) are observed in antimicrobial or anti-TB studies?
Derivatives with polar B-subunits (e.g., 7-linked [1,3]dioxolopyridines) show attenuated anti-TB activity (MIC >1 µM), while lipophilic analogs (e.g., 4-linked benzo[1,3]dioxoles) retain potency. The dimethoxymethyl group may enhance solubility but reduce target binding .
Q. How are computational methods applied to resolve contradictions in spectral data?
Discrepancies between experimental and simulated spectra (e.g., VCD or NMR) are addressed by refining DFT integration grids or considering solvent effects. For instance, grid sizes >75,000 points improve agreement for dihydrodioxinopyridine derivatives .
Q. What strategies improve enantiomeric excess in asymmetric synthesis?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) achieve >90% ee. Post-synthesis, dynamic kinetic resolution using immobilized enzymes can further enrich enantiopurity .
Q. How is the compound utilized in drug design beyond antimicrobial applications?
It serves as a carboxamide ligand in PDE10A inhibitors for neurodegenerative disorders. The dihydrodioxinopyridine core interacts with enzyme active sites via hydrogen bonding (e.g., with thiazine residues in PDB entry 0QQ), validated by X-ray crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
